

# Spectroscopic Profile of 4-Chlorobutyryl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorobutyryl chloride

Cat. No.: B032796

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Chlorobutyryl chloride** (CAS No. 4635-59-0), a key bifunctional building block in organic synthesis, particularly in the pharmaceutical industry. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and is essential for the structural elucidation and quality control of **4-Chlorobutyryl chloride**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.61	Triplet (t)	2H	-CH <sub>2</sub> -Cl
3.13	Triplet (t)	2H	-CH <sub>2</sub> -COCl
2.17	Quintet (p)	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
173.5	C=O (Acid Chloride)
47.8	-CH <sub>2</sub> -COCl
44.3	-CH <sub>2</sub> -Cl
27.9	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2965	Medium	C-H stretch (alkane)
1805	Strong	C=O stretch (acid chloride)
1445	Medium	C-H bend (scissoring)
1280	Strong	C-O stretch
740	Strong	C-Cl stretch
650	Strong	C-Cl stretch

Sample Preparation: Neat liquid film

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Impact (EI) ionization.

m/z	Relative Intensity (%)	Assignment
140/142/144	<1	[M] <sup>+</sup> (Molecular ion with Cl isotopes)
105	100	[M-Cl] <sup>+</sup> (Acylium ion)
77	40	[C <sub>4</sub> H <sub>6</sub> Cl] <sup>+</sup>
63	15	[C <sub>3</sub> H <sub>4</sub> Cl] <sup>+</sup>
41	85	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

Ionization Method: Electron Impact (EI)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Approximately 10-20 mg of **4-Chlorobutryl chloride** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

### 2. Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the CDCl<sub>3</sub>.

- The magnetic field is shimmed to achieve optimal homogeneity.
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

### 3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Neat Liquid Film):

- A drop of **4-Chlorobutyl chloride** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film.

### 2. Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The salt plates with the sample are placed in the spectrometer's sample holder.
- The sample spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum.

### 3. Data Processing:

- The resulting transmittance or absorbance spectrum is plotted, showing the vibrational frequencies of the functional groups.

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- A small amount of **4-Chlorobutyryl chloride** is introduced into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

### 2. Ionization (Electron Impact - EI):

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment in a reproducible manner.

### 3. Mass Analysis:

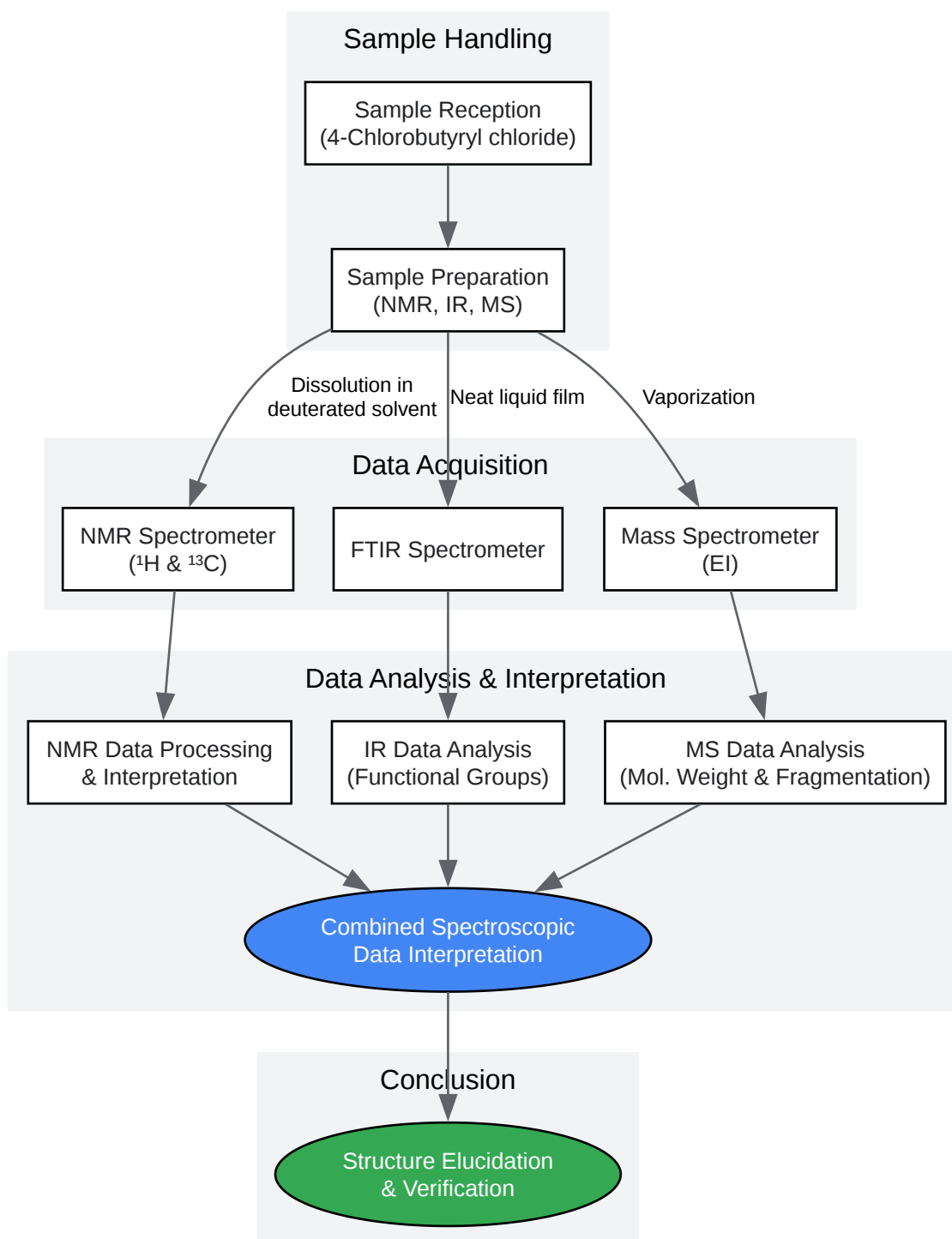
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

### 4. Detection and Data Processing:

- The detector records the abundance of each ion at a specific  $m/z$  value.
- The data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4-Chlorobutyryl chloride**.



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*Workflow for Spectroscopic Analysis.*

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